Nipecotic acid

説明

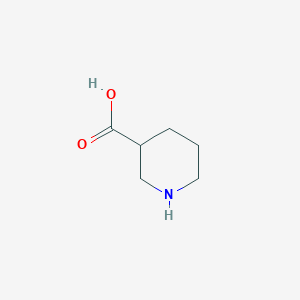

Nipecotic acid (piperidine-3-carboxylic acid) is a cyclic γ-aminobutyric acid (GABA) analog and a potent inhibitor of GABA transporters (GATs) in vitro . Structurally, it differs from pipecolic acid (piperidine-2-carboxylic acid) in the orientation of its peptide backbone, which alters its pharmacological interactions with targets such as G-protein-coupled receptors (GPCRs) and ion channels . Despite its high in vitro efficacy, this compound exhibits poor blood-brain barrier (BBB) penetration, limiting its direct use in vivo.

特性

IUPAC Name |

piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870568 | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

498-95-3 | |

| Record name | Nipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Nipecotic acid can be synthesized through various methods. One common approach involves the N-alkylation of racemic ethyl nipecotate with ω-hydroxy and ω-dimethoxy substituted n-propyl- and n-butylhalides. This process yields this compound derivatives with an N-alkyl residue . Another method involves the stereoselective hydrolysis of racemic nipecotamide in the presence of a microbially derived oxygen source, followed by aroylation, Hofmann rearrangement, and deprotection to produce optically active this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications.

化学反応の分析

Esterification and Deprotection Reactions

Conjugation strategies enable blood-brain barrier penetration. A 2009 protocol achieved this through:

Structural Modifications for Enhanced Activity

Key reactivity patterns from SAR studies :

-

Zwitterion disruption : Acylation or esterification of COOH group improves lipophilicity (LogP increase from -1.2 to 1.8)

-

Piperidine ring substitutions :

-

N-Alkylation enhances GABA reuptake inhibition (IC₅₀ reduced from 450 nM to 12 nM)

-

4-Position halogenation increases metabolic stability (t₁/₂ improved 3-fold)

-

Reaction Kinetics Data

DPPH radical scavenging assays revealed time-dependent reactivity:

| Compound | Reaction Completion Time | IC₅₀ (Lipid Peroxidation) |

|---|---|---|

| 2 | 5 min | 12.4 ± 0.8 μM |

| 4 | 5 min | 9.7 ± 0.6 μM |

| 3 | 20 min | 18.2 ± 1.1 μM |

Synthetic Optimization Challenges

Critical parameters from experimental reports :

-

Solvent dependence : DMF required ≥10% v/v for coupling reactions with aromatic acids

-

Purification : Silica gel chromatography (ethyl acetate:petroleum ether 3:7) effectively separates regioisomers

-

Stability : Final compounds require storage at -20°C under nitrogen to prevent COOH group oxidation

This comprehensive reactivity profile establishes this compound as a versatile scaffold for CNS-targeted prodrug development, particularly through strategic derivatization of its carboxylic acid and piperidine moieties . Recent advances focus on metal-catalyzed cross-coupling reactions to introduce aryl groups while preserving the zwitterionic pharmacophore.

科学的研究の応用

Neurodegenerative Diseases

Nipecotic acid and its derivatives have been investigated for their potential in treating Alzheimer's Disease (AD). Research indicates that compounds derived from this compound exhibit significant antioxidant properties and can inhibit oxidative stress and inflammation, both of which are critical factors in the progression of AD .

Case Study:

A study synthesized various this compound derivatives which demonstrated:

- Acetylcholinesterase inhibition: IC50 values as low as 47 μM.

- Oxidative stress reduction: Inhibition of lipid peroxidation with IC50 values around 20 μM.

- Anti-inflammatory effects: Reduction of rat paw edema induced by carrageenan by up to 61% .

Epilepsy Treatment

This compound has shown promise in managing epilepsy through its GABAergic activity. It has been tested alongside other compounds to evaluate its effectiveness in reducing seizure latency.

Data Table: Latency to Convulsions

| Treatment | Latency to Convulsions (s) |

|---|---|

| Control (saline + PTZ) | 677 ± 51 |

| This compound + PTZ | 645 ± 50 |

| L-carnitine + PTZ | 664 ± 62 |

| This compound + L-carnitine + PTZ | 1021 ± 55 (significantly different) |

This data indicates that combining this compound with L-carnitine significantly enhances its anticonvulsant effects .

Drug Development

The lipophilicity of this compound is limited; thus, researchers are exploring hybrid compounds that can improve its ability to cross the blood-brain barrier. These hybrids aim to enhance both the pharmacokinetic and pharmacodynamic properties of this compound derivatives.

Research Insights:

作用機序

Nipecotic acid exerts its effects primarily by inhibiting the reuptake of gamma-aminobutyric acid (GABA) in the central nervous system. It targets sodium- and chloride-dependent GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft. This action enhances inhibitory neurotransmission, which can help alleviate symptoms of neurological disorders such as epilepsy and depression .

類似化合物との比較

Comparison with Structurally Similar Compounds

Pipecolic Acid

Nipecotic acid and pipecolic acid are positional isomers, differing only in the carboxyl group’s position on the piperidine ring. This subtle structural variation profoundly impacts their biological activity:

- Backbone Conformation : Pipecolic acid adopts a backbone orientation similar to proline, making it compatible with proline-dependent signaling pathways like PAR3. In contrast, this compound’s reversed conformation disrupts these interactions, rendering it ineffective in PAR4 agonism .

- GAT Inhibition : Both compounds inhibit GABA uptake, but this compound exhibits higher potency at GAT1–4 subtypes. For instance, this compound derivatives with lipophilic side chains (e.g., DDPM-3960) show submicromolar inhibitory activity at mGAT4, whereas pipecolic acid derivatives are less potent .

Guvacine

Guvacine, a β-proline analog, shares this compound’s mechanism of GAT inhibition but differs in selectivity:

- Selectivity Profile : Guvacine derivatives (e.g., tiagabine) are highly selective for GAT1, whereas this compound derivatives (e.g., rac-19h) exhibit broader activity across GAT1–4, with moderate selectivity for mGAT4 (pIC50 4.89) .

- BBB Penetration : Both compounds require lipophilic modifications (e.g., ester prodrugs) for brain delivery. However, this compound prodrugs like n-butyl nipecotate achieve higher brain-to-blood ratios (0.5–1.2) compared to guvacine derivatives .

SK&F Series Compounds

SK&F compounds (e.g., SK&F89976-A) are this compound derivatives with bulky lipophilic side chains:

- Mechanistic Differences: Unlike this compound, SK&F compounds act as non-transported inhibitors, blocking GABA uptake without being substrates for GATs. This property reduces off-target effects like GABA receptor desensitization .

- Pharmacological Effects : this compound directly activates GABAA receptors at high concentrations (EC50 ~300 µM), a feature absent in SK&F compounds .

Pharmacokinetic and Pharmacodynamic Comparisons

Prodrug Efficacy

This compound prodrugs demonstrate superior brain delivery due to enhanced lipophilicity and enzymatic hydrolysis rates .

Subtype Selectivity at GABA Transporters

This compound exhibits moderate potency across all subtypes, while SK&F and tiagabine show higher selectivity for GAT1 .

Research Findings and Clinical Implications

- Epilepsy : this compound prodrugs (e.g., L-serine-tethered derivatives) reduce seizure frequency in rodent models by increasing synaptic GABA levels .

- Neuroprotection : Tricyclic this compound derivatives (e.g., rac-19f) show promise in modulating tonic inhibition via GAT3, a target implicated in neurodegenerative diseases .

- Limitations : Direct GABAA receptor activation by this compound at high doses may complicate its use in chronic therapies .

生物活性

Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is recognized primarily for its role as a GABA reuptake inhibitor . This compound has garnered attention in neuropharmacology due to its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential as a lead compound for drug development.

This compound functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS). By blocking GABA transporters (GATs), this compound increases extracellular GABA levels, enhancing GABAergic signaling. Research indicates that this compound directly activates GABAA-like ion channels, producing GABA-like inward currents in neuronal patches, which underscores its role in modulating synaptic transmission .

Anticonvulsant Properties

This compound has been studied for its anticonvulsant properties. In animal models, it has demonstrated significant efficacy against pentylenetetrazole (PTZ)-induced seizures. A study reported that this compound administration resulted in a latency to convulsions of 645 ± 50 seconds compared to 677 ± 51 seconds in the control group . This suggests that this compound may be effective in managing seizure disorders.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound derivatives against oxidative stress and inflammation. For instance, compounds derived from this compound exhibited antioxidant properties, effectively reducing lipid peroxidation and oxidative protein glycation . These findings indicate that this compound could play a role in the treatment of neurodegenerative diseases like Alzheimer's disease by targeting oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Recent research has focused on creating novel derivatives with improved pharmacological profiles. For example, ethyl nipecotate derivatives have shown enhanced inhibitory potency against GABA transporters mGAT3 and mGAT4 . The following table summarizes key findings from recent studies on various this compound derivatives:

| Compound | GABA Transporter Inhibition | Antioxidant Activity | Anticonvulsant Efficacy |

|---|---|---|---|

| This compound | Moderate | Significant | Effective |

| Ethyl Nipecotate | High | Moderate | Effective |

| Novel Derivative A | High | Significant | Not tested |

| Novel Derivative B | Moderate | High | Effective |

Case Studies

- Alzheimer's Disease : A study investigated the effects of this compound derivatives on cognitive decline associated with Alzheimer's disease. Results indicated that these compounds could significantly inhibit acetylcholinesterase activity (IC50 as low as 47 μM) while also demonstrating antioxidant properties .

- Seizure Models : In PTZ-induced seizure models, this compound demonstrated a dose-dependent effect on seizure latency, suggesting its potential utility as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. What are the primary pharmacological roles of nipecotic acid in modulating GABAergic systems, and how are these effects experimentally validated?

- Methodological Answer : this compound acts as a γ-aminobutyric acid (GABA) reuptake inhibitor, primarily targeting GABA transporter 1 (GAT1). Its efficacy is validated via in vitro assays using radiolabeled GABA uptake inhibition studies in neuronal tissue slices. For example, guinea-pig olfactory cortex slices pre-incubated with this compound show reduced [³H]-GABA uptake (83% inhibition at 1 mM concentration) . Electrophysiological measurements, such as surface-depolarization assays, further confirm its activity by demonstrating potentiation of GABA-induced depolarization .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : The (R)-enantiomer of this compound is pharmacologically active, while the (S)-enantiomer exhibits negligible GAT1 inhibition. This is determined through chiral separation techniques (e.g., HPLC with chiral stationary phases) and comparative in vitro uptake assays. For instance, (S)-(-)-nipecotic acid shows no significant inhibition of GABA reuptake in rat brain slice models, confirming enantiomer-specific activity .

Q. What analytical methods are used to assess the enantiomeric purity of this compound in synthetic studies?

- Methodological Answer : Enantiomeric excess is quantified using derivatization with chiral reagents followed by spectroscopic or chromatographic analysis. A validated approach involves reacting this compound with 7-nitrobenzo[c][1,2,5]oxadiazol-4-yl (NBD) chloride to form diastereomers, which are then separated via reversed-phase HPLC and detected using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can molecularly imprinted polymers (MIPs) be optimized for high-affinity screening of this compound bioisosteres?

- Methodological Answer : MIPs are synthesized via electropolymerization of ortho-phenylenediamine (o-PD) in the presence of this compound templates. Optimization involves adjusting polymerization parameters (e.g., voltage range: 0–0.8 V, 10 cycles) and solvent composition (PBS pH 5.8) to enhance template incorporation. Impedance spectroscopy is used post-synthesis to validate specific binding; a decrease in charge-transfer resistance indicates successful MIP-template interaction .

Q. What experimental strategies address the low solubility of this compound in apolar solvents during polymer synthesis?

- Methodological Answer : Solubility challenges are mitigated by using polar protic solvents (e.g., PBS buffer) or incorporating co-solvents like dimethyl sulfoxide (DMSO). Electropolymerization is preferred over bulk polymerization due to its efficacy in aqueous environments. Post-synthesis, template removal is achieved via Soxhlet extraction with methanol/acetic acid (9:1 v/v), ensuring minimal residual template interference .

Q. How do cellular transport mechanisms influence discrepancies between in vitro and in vivo efficacy of this compound as a GABA reuptake inhibitor?

- Methodological Answer : In vivo limitations arise from zwitterionic properties of this compound, which reduce blood-brain barrier (BBB) penetration. This is studied using dual in vitro-in vivo models:

- In vitro: Slice assays measure GABA uptake inhibition (e.g., 83% reduction in guinea-pig olfactory cortex).

- In vivo: Radioligand biodistribution studies in rodents reveal low brain uptake (<1% of administered dose), confirming transport limitations. Strategies like prodrug derivatization or bioisostere replacement are explored to improve BBB permeability .

Q. What crystallographic evidence supports the salt-forming behavior of this compound in multi-component systems?

- Methodological Answer : X-ray diffraction (XRD) analysis of this compound co-crystals with hydrochloric or tartaric acid reveals protonation at the piperidine nitrogen, forming stable salts. For example, this compound hydrochloride crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonded networks confirmed via Fourier-transform infrared (FTIR) spectroscopy and thermal gravimetric analysis (TGA) .

Data Contradictions and Resolution

-

Contradiction : While in vitro studies show potent GABA uptake inhibition by this compound, in vivo applications fail due to poor brain bioavailability .

- Resolution : Use computational modeling (e.g., molecular docking with GAT1) to design bioisosteres with improved lipophilicity. Validate using parallel artificial membrane permeability assays (PAMPA) and in vivo microdialysis .

-

Contradiction : Conflicting reports on the activity of this compound enantiomers in early literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。